

# Comparative 13C NMR Analysis of 3-(Bocaminoethyloxy)benzonitrile and Structural Analogues

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Compound of Interest		
Compound Name:	3-(Boc-aminoethyloxy)benzonitrile	
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This guide provides a comparative analysis of the 13C NMR spectral data for **3-(Boc-aminoethyloxy)benzonitrile**, alongside its structural precursors and the parent benzonitrile molecule. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of novel organic compounds. The presented data, including predicted chemical shifts for the target molecule, offers a valuable reference for interpreting 13C NMR spectra of related compounds.

#### **Comparative Analysis of 13C NMR Chemical Shifts**

The following tables summarize the experimental and predicted 13C NMR chemical shifts for **3-**(**Boc-aminoethyloxy)benzonitrile** and its analogues. The data for **3-**(**Boc-aminoethyloxy)benzonitrile** are predicted based on the known substituent effects of the Boc-aminoethyloxy group and the experimental data of the precursor molecules.

Table 1: 13C NMR Chemical Shifts of the Benzonitrile Moiety



Carbon Atom	Benzonitrile (Experimental)	3- Hydroxybenzonitril e (Experimental)	3-(Boc- aminoethyloxy)ben zonitrile (Predicted)
C1 (C≡N)	~118 ppm	~119 ppm	~118 ppm
C2 (C-CN)	~112 ppm	~113 ppm	~113 ppm
C3	~132 ppm	~158 ppm	~159 ppm
C4	~129 ppm	~116 ppm	~115 ppm
C5	~132 ppm	~130 ppm	~130 ppm
C6	~129 ppm	~122 ppm	~121 ppm

Table 2: 13C NMR Chemical Shifts of the Side Chain

Carbon Atom	N-Boc-ethanolamine (Experimental)	3-(Boc- aminoethyloxy)benzonitril e (Predicted)
C=O (Boc)	~156 ppm	~156 ppm
C(CH3)3 (Boc)	~80 ppm	~80 ppm
CH3 (Boc)	~28 ppm	~28 ppm
O-CH2	~62 ppm	~68 ppm
N-CH2	~43 ppm	~41 ppm

## **Experimental Protocol for 13C NMR Spectroscopy**

The following is a general protocol for the acquisition of 13C NMR spectra of small organic molecules.

#### 1. Sample Preparation:

• Sample Quantity: Weigh approximately 20-50 mg of the solid sample. For liquid samples, use approximately 10-20  $\mu$ L.



- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent should be based on the sample's solubility.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- 2. NMR Spectrometer Setup:
- Instrument: A multinuclear NMR spectrometer with a proton-carbon dual probe.
- Frequency: A typical operating frequency for 13C is 100 or 125 MHz.
- Temperature: Standard experiments are usually run at room temperature (e.g., 298 K).
- 3. Data Acquisition Parameters (Typical):
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
- 4. Data Processing:
- Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

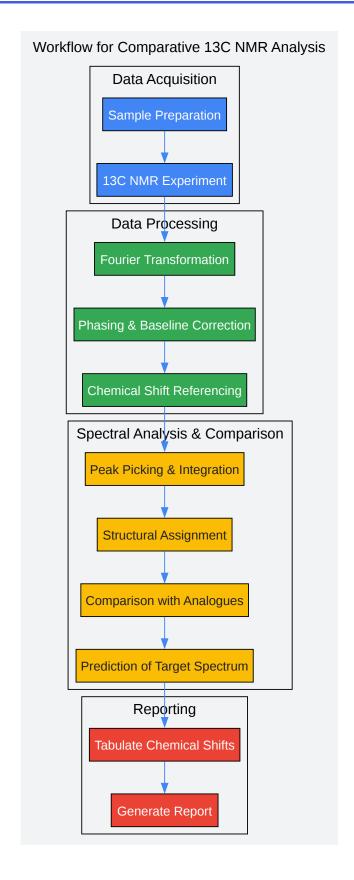


• Chemical Shift Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm or the solvent residual peak.

### **Workflow for Comparative 13C NMR Analysis**

The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR data.





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Caption: Workflow for 13C NMR data acquisition, processing, and comparative analysis.



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